molecular formula C5H5ClF2N2 B2952886 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 1909337-29-6

5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B2952886
CAS No.: 1909337-29-6
M. Wt: 166.56
InChI Key: XJZJGMWNIVDMEJ-UHFFFAOYSA-N
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Description

5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-4-formylpyrazoles with primary alkylamines under microwave-assisted conditions . This method yields high purity and good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it valuable for specific applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

5-chloro-4-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2/c1-10-4(6)3(2-9-10)5(7)8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZJGMWNIVDMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-29-6
Record name 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole
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